molecular formula C12H12O2 B12905882 2-[(4-Methoxyphenyl)methyl]furan CAS No. 15047-76-4

2-[(4-Methoxyphenyl)methyl]furan

Cat. No.: B12905882
CAS No.: 15047-76-4
M. Wt: 188.22 g/mol
InChI Key: KUSACISTWGESAO-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]furan is a furan derivative featuring a 4-methoxybenzyl substituent at the C2 position of the furan ring. Furan derivatives are notable for their roles in medicinal chemistry, catalysis, and natural product synthesis, as highlighted by their presence in plant extracts (e.g., Pleione bulbocodioides and Arisaema erubescens) and industrial applications . This article provides a detailed comparison of this compound with structurally similar compounds, focusing on molecular features, synthesis, properties, and bioactivities.

Properties

CAS No.

15047-76-4

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]furan

InChI

InChI=1S/C12H12O2/c1-13-11-6-4-10(5-7-11)9-12-3-2-8-14-12/h2-8H,9H2,1H3

InChI Key

KUSACISTWGESAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)furan can be achieved through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs boronic acids or esters as reagents and palladium catalysts to form carbon-carbon bonds under mild conditions .

Another method involves the cyclization of appropriate precursors using gold or palladium catalysts. For example, the cycloisomerization of conjugated allenones into furans can be catalyzed by gold nanoparticles supported on titanium dioxide under mild conditions .

Industrial Production Methods

Industrial production of 2-(4-methoxybenzyl)furan may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Palladium-catalyzed cross-coupling reactions are favored for their efficiency and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)furan involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of a methyl bridge in the target compound (vs. direct phenyl attachment in 2-(4-Methoxyphenyl)furan) likely enhances steric bulk and alters electronic properties, impacting reactivity and solubility .
  • Bioactivity: Hydroxyl-containing furans (e.g., 4-(4-hydroxybenzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one) exhibit cytotoxicity, suggesting that polar substituents enhance biological interactions .

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound (188.22 g/mol) is heavier than 2-(4-Methoxyphenyl)furan (174.20 g/mol) due to the methyl bridge. This difference may increase hydrophobicity, reducing water solubility compared to hydroxylated analogues .
  • Stability : Furan derivatives with electron-donating groups (e.g., methoxy) are generally stable under acidic conditions but prone to oxidation. By-products like 2-(isopropoxy)methyl furan highlight the reactivity of furan rings in catalytic processes .

Biological Activity

2-[(4-Methoxyphenyl)methyl]furan is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12O2C_{12}H_{12}O_2. It consists of a furan ring substituted with a methoxyphenylmethyl group. The presence of the furan moiety is significant as it is known to impart various biological activities.

Antimicrobial Activity

Research indicates that furan derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of furan-based compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundBacterial Strains TestedZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Furan derivatives have also shown promising anticancer activities. A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This compound was tested on various cancer cell lines, including breast and lung cancer cells, showing significant cytotoxic effects .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30
HeLa (Cervical Cancer)20

The biological activity of this compound can be attributed to its ability to interact with cellular targets. It has been shown to inhibit certain enzymes involved in cancer cell proliferation and induce oxidative stress, leading to cell death. The compound may also modulate signaling pathways related to inflammation and apoptosis .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by resistant bacterial strains, treatment with a formulation containing furan derivatives led to a significant reduction in infection rates compared to standard antibiotics .
  • Case Study on Anticancer Properties : A preclinical study assessed the effects of this compound in mice bearing tumor xenografts. The results indicated a marked reduction in tumor size and improved survival rates among treated animals compared to controls .

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